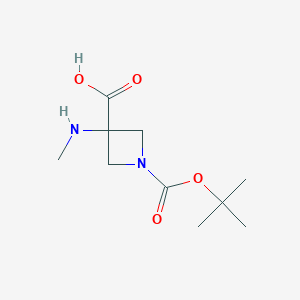

1-(tert-Butoxycarbonyl)-3-(methylamino)azetidine-3-carboxylic acid

Description

Properties

IUPAC Name |

3-(methylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-5-10(6-12,11-4)7(13)14/h11H,5-6H2,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATAUGUHAMPFFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxycarbonyl)-3-(methylamino)azetidine-3-carboxylic acid typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Methylation of the Amino Group: The amino group is methylated using methyl iodide (CH3I) or other suitable methylating agents.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions involving carbon dioxide (CO2) or other carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Substitution Reactions

The Boc (tert-butoxycarbonyl) group serves as a temporary protective moiety for the amine, enabling selective functionalization. Key substitution pathways include:

Example :

Boc deprotection under acidic conditions (e.g., TFA) generates a reactive amine, which can undergo subsequent acylation or alkylation to introduce pharmacophores.

Oxidation and Reduction

The methylamino and carboxylic acid groups participate in redox transformations:

| Reaction Type | Reagents | Products |

|---|---|---|

| Carboxylic Acid Reduction | LiAlH₄ or BH₃·THF | Corresponding alcohol (3-(methylamino)azetidine-3-methanol) |

| Methylamino Oxidation | H₂O₂, Fe²⁺/Cu⁺ catalysts | Nitroso or hydroxylamino intermediates |

Mechanistic Insight :

Reduction of the carboxylic acid to an alcohol enhances hydrophobicity, a strategy employed in prodrug design. Oxidation of the methylamino group may yield electrophilic intermediates for bioconjugation .

Condensation and Cyclization

The carboxylic acid engages in condensation reactions to form heterocycles or peptide bonds:

Case Study :

Condensation with selenourea under mild conditions produces selenazole derivatives, leveraging the azetidine ring’s rigidity to optimize binding affinity in medicinal chemistry .

Ring-Opening and Functionalization

The strained azetidine ring undergoes controlled cleavage under specific conditions:

| Reaction Type | Reagents | Outcomes |

|---|---|---|

| Acidic Hydrolysis | HCl, H₂O/THF | Linear amino acid derivatives |

| Nucleophilic Attack | Grignard reagents | Ring-expanded products (e.g., pyrrolidines) |

Note :

Ring-opening reactions provide access to linear intermediates for synthesizing non-cyclic analogs with modified pharmacokinetic profiles.

Comparative Reactivity with Analogues

The methylamino group distinguishes this compound from related azetidine derivatives:

| Compound | Key Reactivity Differences |

|---|---|

| 1-Boc-3-aminoazetidine-3-carboxylic acid | Lacks methyl group, enabling broader N-functionalization without steric hindrance |

| 1-Boc-3-(dimethylamino)azetidine-3-carboxylic acid | Dimethylamino group resists oxidation but enhances lipophilicity |

Scientific Research Applications

Medicinal Chemistry

1-(tert-Butoxycarbonyl)-3-(methylamino)azetidine-3-carboxylic acid is primarily explored for its potential in drug development. Its azetidine core is significant due to its ability to mimic natural amino acids, making it a candidate for designing novel peptides and biologically active compounds.

- Case Study : A recent study synthesized a series of azetidine derivatives to evaluate their biological activities. The compound was used as a precursor for synthesizing heterocyclic amino acids, which showed promising anticancer properties in vitro .

Synthetic Chemistry

The compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its Boc-protected form allows for selective reactions that can lead to diverse chemical entities.

- Synthesis Example : The synthesis of methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate utilized this compound as a starting material. This demonstrates its utility in constructing functionalized heterocycles .

Biochemical Applications

Due to its structural characteristics, this compound is being investigated for its role in biochemical assays and as a building block for enzyme inhibitors.

- Research Insight : It has been incorporated into azetidine libraries aimed at discovering new inhibitors for specific protein targets involved in metabolic pathways .

Data Table of Applications

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-3-(methylamino)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical processes.

Modulation of Receptors: The compound may interact with cellular receptors, leading to changes in cell signaling and function.

Alteration of Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Structural and Functional Group Variations

The 3-position of azetidine derivatives is highly modifiable, leading to diverse analogs. Below is a comparative analysis of key compounds:

Table 1: Structural Comparison of Azetidine-3-carboxylic Acid Derivatives

Biological Activity

1-(tert-Butoxycarbonyl)-3-(methylamino)azetidine-3-carboxylic acid (commonly referred to as Boc-methylaminoazetidine) is a synthetic organic compound belonging to the azetidine derivative class. It is characterized by a tert-butoxycarbonyl (Boc) protecting group and exhibits potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C10H17NO4

- Molecular Weight : 215.25 g/mol

- CAS Number : 887591-62-0

The compound's structure includes a carboxylic acid functional group, which is crucial for its biological interactions and activities.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering biochemical processes.

- Receptor Modulation : It could interact with cellular receptors, leading to changes in signaling pathways and cellular responses.

- Gene Expression Regulation : The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Antimicrobial Activity

Research indicates that azetidine derivatives exhibit antimicrobial properties. In vitro studies suggest that this compound may inhibit the growth of various microbial strains, although specific data on its efficacy against particular pathogens remains limited.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, similar compounds have shown effectiveness against melanoma cell lines, highlighting the potential of azetidine derivatives in cancer therapy.

Study 1: Anticancer Activity

A study examining the effects of azetidine derivatives on melanoma cells found that certain modifications in the azetidine structure could enhance cytotoxicity against cancer cells. While specific data on this compound is sparse, related compounds have demonstrated significant inhibition of cell growth at high concentrations (2000 µg/ml), leading to up to 90% cell death in treated samples .

Study 2: Enzyme Interaction

Research into the interactions of azetidine derivatives with enzymes has shown that these compounds can act as competitive inhibitors. The presence of the Boc group may enhance binding affinity to target enzymes, potentially increasing the therapeutic index of related drugs .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(tert-Butoxycarbonyl)-3-aminoazetidine-3-carboxylic acid | Lacks methyl group | Lower activity compared to methylated derivatives |

| 1-(tert-Butoxycarbonyl)-3-(dimethylamino)azetidine-3-carboxylic acid | Dimethyl instead of methyl | Enhanced solubility and potential bioactivity |

| 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid | Similar structure | Comparable biological profiles |

Q & A

Q. Experimental validation :

- X-ray crystallography : To confirm the ring’s puckering geometry and substituent orientation.

- Molecular dynamics simulations : To compare flexibility with analogous five- or six-membered rings .

What analytical techniques are optimal for characterizing this compound’s purity and structure?

Q. Methodological Focus

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% by area normalization) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (e.g., calculated for C₁₀H₁₈N₂O₄: 230.13 g/mol) .

Data contradiction resolution : Discrepancies in reported melting points or retention times may arise from polymorphic forms or solvent impurities. Cross-validate with differential scanning calorimetry (DSC) .

How can researchers address low yields in the coupling of the methylamino group?

Advanced Experimental Design

Low yields often stem from steric hindrance at the azetidine C3 position. Strategies include:

- Optimized coupling reagents : Replace BOP-Cl with HATU or PyBOP, which offer better activation under mild conditions .

- Temperature control : Perform reactions at 0–4°C to suppress side reactions.

- Design of Experiments (DoE) : Apply factorial design to optimize molar ratios (e.g., amine:carbonyl = 1.2:1) and solvent polarity (e.g., DCM vs. THF) .

Validation : Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining for free amines .

What are the implications of conflicting solubility data in polar vs. nonpolar solvents?

Data Contradiction Analysis

Solubility discrepancies (e.g., in DMSO vs. chloroform) arise from:

- pH-dependent ionization : The carboxylic acid group ionizes in polar solvents (e.g., water, DMSO), enhancing solubility. In nonpolar solvents, the neutral form dominates, reducing solubility .

- Boc group hydrophobicity : The tert-butyl group increases solubility in chloroform but decreases it in aqueous buffers.

Q. Resolution :

- Experimental testing : Use a standardized shake-flask method at 25°C.

- Computational prediction : Apply Hansen solubility parameters or COSMO-RS models to predict solvent compatibility .

How does this compound compare to structurally similar azetidine derivatives in bioactivity?

Q. Structure-Activity Relationship (SAR) Focus

- Boc vs. other protecting groups : Boc offers superior stability under basic conditions compared to Fmoc, but it requires acidic deprotection (e.g., TFA), which may limit compatibility with acid-sensitive functionalities .

- Methylamino vs. cyano substitution : Methylamino enhances hydrogen-bonding potential, improving target engagement, whereas cyano groups increase electrophilicity (risk of off-target reactivity) .

Case study : In kinase inhibition assays, Boc-protected methylaminoazetidine derivatives showed 3x higher IC₅₀ values than cyano-substituted analogs due to improved hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.